1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea 1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea Sphingosine-1-phosphate (S1P) receptor antagonist, highly selective for S1P2 (EDG-5). Inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM. At concentrations up to 10 μM, displays 4.2% inhibition of S1P3 and does not antagonize S1P1. Enhances S1P-induced angiogenesis in vivo.
Brand Name: Vulcanchem
CAS No.: 547756-93-4
VCID: VC0004490
InChI: InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27)
SMILES: CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl
Molecular Formula: C17H19Cl2N7O
Molecular Weight: 408.3 g/mol

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea

CAS No.: 547756-93-4

Cat. No.: VC0004490

Molecular Formula: C17H19Cl2N7O

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea - 547756-93-4

CAS No. 547756-93-4
Molecular Formula C17H19Cl2N7O
Molecular Weight 408.3 g/mol
IUPAC Name 1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
Standard InChI InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27)
Standard InChI Key GDFXUTXWCNQTEF-UHFFFAOYSA-N
SMILES CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl
Canonical SMILES CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea, reflects its hybrid architecture (Table 1) .

Table 1: Physicochemical and Structural Properties

PropertyValueSource
Molecular FormulaC17H19Cl2N7O
Molecular Weight408.3 g/mol
SMILESCCCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl
InChIKeyGDFXUTXWCNQTEF-UHFFFAOYSA-N

The structure comprises a pyrazolo[3,4-b]pyridine scaffold substituted with methyl (C1, C3) and propyl (C4) groups, linked via a urea bridge to a 3,5-dichloropyridin-4-yl moiety. This arrangement confers rigidity and electronic diversity, critical for target engagement .

Pharmacological Profile and Mechanism of Action

S1P2 Receptor Antagonism

The compound (designated JTE 013 in pharmacological studies) exhibits high selectivity for S1P2 receptors, inhibiting sphingosine-1-phosphate (S1P) binding with an IC50 of 17.6 nM . Comparative studies show minimal activity against S1P1 (4.2% inhibition at 10 μM) and S1P3 receptors, underscoring its specificity . S1P2 antagonism disrupts downstream signaling pathways, including Akt and Rho kinase activation, which are implicated in cell survival and migration .

Table 2: Biological Activity Data

AssayResultSource
S1P2 Binding InhibitionIC50 = 17.6 nM
S1P1 Selectivity (10 μM)4.2% Inhibition
Angiogenesis ModulationEnhanced S1P-induced angiogenesis in vivo

Oncological Applications

In hepatocellular carcinoma (HepG2) models, S1P2 blockade via this compound reduces mitochondrial biogenesis by suppressing peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) . This mechanism aligns with observed cytotoxicity in cancer cells, though direct GI50 values for this compound remain unreported. Analogous pyrazolo[3,4-b]pyridine derivatives demonstrate potent anticancer activity, with GI50 values as low as 0.01 μM in HepG2 cells .

Therapeutic Implications and Research Frontiers

Immunomodulation and Inflammation

S1P2 antagonism attenuates interleukin-1β (IL-1β) effects in chondrocytes, suggesting utility in inflammatory joint diseases . Preclinical studies indicate that S1P2 inhibition reduces pro-inflammatory cytokine release, potentially mitigating conditions like rheumatoid arthritis .

Metabolic Regulation

The compound’s interaction with acid ceramidase and sphingosine kinase 1 (SK1) implicates it in ceramide metabolism, a pathway dysregulated in obesity and diabetes . By modulating SK1/S1P2 signaling, it may counteract lipotoxicity and insulin resistance .

Computational and In Silico Insights

ADME Predictions

SwissADME profiling predicts moderate hydrophobicity (LogP ≈ 3.5) and high gastrointestinal absorption, favorable for oral bioavailability . The urea linker enhances solubility relative to unmodified pyridines, though chlorinated aryl groups may limit blood-brain barrier permeability .

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